3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Overview
Description
3-(Benzyloxy)-2,2-dimethylpropan-1-ol is an organic compound characterized by a benzyloxy group attached to a 2,2-dimethylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with benzyl alcohol. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group is introduced to the 2,2-dimethylpropan-1-ol framework .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-(Benzyloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving benzyloxy groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. Pathways involving oxidation and reduction reactions are particularly relevant, as they can modify the compound’s functional groups and overall activity .
Comparison with Similar Compounds
- 3-(Benzyloxy)pyridin-2-amine
- 3-(Benzyloxy)-1-cyclobutanone
- Benzyloxybenzene
Comparison: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is unique due to its 2,2-dimethylpropan-1-ol backbone, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGGHAPHBMPBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456167 | |
Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66582-32-9 | |
Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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